Cas no 71149-52-5 (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine)
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-2-methyl-1H-pyrrolo[2,3-d]pyrimidine
- 1H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-methyl-
- 1H-Pyrrolo[2,3-d]pyrimidine,4-chloro-2-methyl- (9CI)
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-methyl-(7CI)
- SCHEMBL3011647
- 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, AldrichCPR
- J-514966
- AKOS015951437
- 71149-52-5
- AB51256
- AC-22318
- FT-0649443
- HCFJHJBEGJJOMO-UHFFFAOYSA-N
- AKOS006330362
- CS-W008222
- AMY6980
- MFCD09746275
- DS-10988
- SY046593
- Z1696822330
- DTXSID70448334
- A9337
- EN300-94330
- DB-024783
-
- MDL: MFCD09746275
- Inchi: 1S/C7H6ClN3/c1-4-10-6(8)5-2-3-9-7(5)11-4/h2-3H,1H3,(H,9,10,11)
- InChI Key: HCFJHJBEGJJOMO-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CNC2=NC(C)=N1
Computed Properties
- Exact Mass: 167.02500
- Monoisotopic Mass: 167.0250249g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Color/Form: Solid
- Density: 1.438
- Boiling Point: 229.938°C at 760 mmHg
- Flash Point: 114.932°C
- Refractive Index: 1.688
- PSA: 41.57000
- LogP: 1.91970
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Security Information
- Signal Word:Danger
- Hazard Statement: H301;H319
- Warning Statement: P301+P310;P305+P351+P338
- Hazardous Material transportation number:2811
- Hazard Category Code: 36
- Safety Instruction: 26
- HazardClass:6.1
- PackingGroup:Ⅲ
- Storage Condition:2-8 °C
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 073310-5g |
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, 95+% |
71149-52-5 | 95+% | 5g |
$164.00 | 2023-09-06 | |
| Matrix Scientific | 073310-1g |
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, 95+% |
71149-52-5 | 95+% | 1g |
$49.00 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP910-5g |
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine |
71149-52-5 | 98% | 5g |
403.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP910-1g |
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine |
71149-52-5 | 98% | 1g |
103.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP910-250mg |
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71149-52-5 | 98% | 250mg |
48CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805895-5g |
4-Chloro-2-methyl-1H-pyrrolo[2,3-d]pyrimidine |
71149-52-5 | 97% | 5g |
428.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01054-50g |
4-chloro-2-methyl-7h-pyrrolo[2,3-d]pyrimidine |
71149-52-5 | 95% | 50g |
$300 | 2023-09-07 | |
| Matrix Scientific | 144385-1g |
4-Chloro-2-methyl-1H-pyrrolo[2,3-d]pyrimidine, 95% |
71149-52-5 | 95% | 1g |
$533.00 | 2023-09-06 | |
| Matrix Scientific | 144385-5g |
4-Chloro-2-methyl-1H-pyrrolo[2,3-d]pyrimidine, 95% |
71149-52-5 | 95% | 5g |
$1599.00 | 2023-09-06 | |
| TRC | C368283-50mg |
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine |
71149-52-5 | 50mg |
$ 50.00 | 2022-04-01 |
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Suppliers
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Recent Advances in the Study of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 71149-52-5)
The compound 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 71149-52-5) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic scaffold serves as a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors and anticancer agents. Recent studies have focused on optimizing its synthetic routes, exploring its reactivity, and evaluating its pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine as a precursor for the development of novel JAK2 inhibitors. The researchers employed a structure-activity relationship (SAR) approach to modify the core structure, leading to compounds with improved selectivity and potency against JAK2-dependent malignancies. The study highlighted the importance of the chloro and methyl substituents in maintaining the compound's binding affinity to the ATP-binding site of JAK2.
In the field of synthetic methodology, a team from MIT reported an innovative palladium-catalyzed cross-coupling reaction using 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine as the starting material. Their approach, published in Organic Letters (2024), enabled the efficient introduction of various aryl and heteroaryl groups at the 4-position, significantly expanding the structural diversity accessible from this core scaffold. The methodology was particularly valuable for creating libraries of compounds for high-throughput screening.
Pharmacokinetic studies have also advanced our understanding of this compound. Research from the University of California, San Francisco (2024) investigated the metabolic stability and membrane permeability of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. The findings suggested that while the parent compound exhibits moderate metabolic stability, strategic modifications at the 7-position can dramatically improve both oral bioavailability and blood-brain barrier penetration, making it more suitable for CNS-targeted therapies.
Recent patent filings (2023-2024) indicate growing commercial interest in this compound. Several pharmaceutical companies have claimed novel derivatives of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine for treating inflammatory diseases and certain cancers. These patents highlight the compound's versatility as a privileged structure in drug design, capable of interacting with multiple biological targets through judicious structural modifications.
Looking forward, researchers are particularly excited about the potential of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society meeting showed promising PROTAC (Proteolysis Targeting Chimera) molecules incorporating this scaffold, which demonstrated selective degradation of oncogenic proteins in cellular models.
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